Thaliglucinone
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Overview
Description
. This compound is known for its unique physicochemical properties and biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thaliglucinone can be synthesized through several synthetic routes involving isoquinoline alkaloids. The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the roots of Thalictrum species. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Thaliglucinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered physicochemical properties and enhanced biological activities .
Scientific Research Applications
Thaliglucinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids and studying their chemical properties.
Medicine: Explored for its potential therapeutic effects, including hypotensive activity and cytotoxicity against cancer cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
Thaliglucinone is compared with other isoquinoline alkaloids such as berberine, pseudoberberine, and thalfoetidine. These compounds share similar structural features but differ in their biological activities and physicochemical properties . This compound is unique due to its specific antiparasitic and hypotensive activities, which are not as pronounced in other related compounds.
Comparison with Similar Compounds
- Berberine
- Pseudoberberine
- Thalfoetidine
- Northalidasine
- Northalrugosidine
- Thaligosidine
- Thalicberine
- Preocoteine
- O-methylcassythine
- Armepavine
Properties
CAS No. |
35988-96-6 |
---|---|
Molecular Formula |
C21H19NO5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
12-[2-(dimethylamino)ethyl]-14-methoxy-3,5,16-trioxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,9,11(19),12,14-heptaen-17-one |
InChI |
InChI=1S/C21H19NO5/c1-22(2)7-6-11-8-14(24-3)20-17-13(11)5-4-12-9-15-19(26-10-25-15)18(16(12)17)21(23)27-20/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI Key |
ZLVXQJKCDNGHDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC(=C2C3=C1C=CC4=CC5=C(C(=C43)C(=O)O2)OCO5)OC |
Origin of Product |
United States |
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